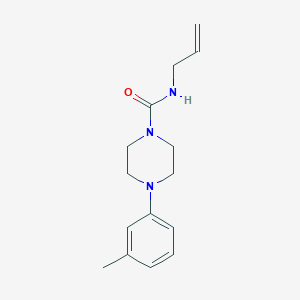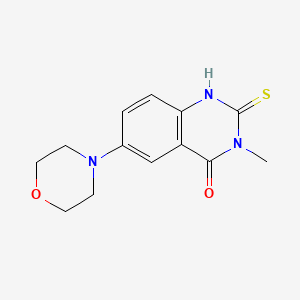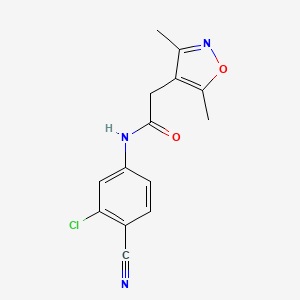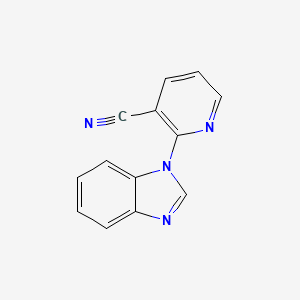
4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide, also known as MPHP, is a synthetic compound belonging to the class of piperazine derivatives. It has gained popularity among researchers due to its potential applications in scientific research.
Mecanismo De Acción
4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide blocks the reuptake of dopamine by binding to the dopamine transporter, leading to increased dopamine levels in the synaptic cleft. This results in increased dopamine signaling, which can have various effects on the central nervous system, including increased motivation, reward, and pleasure.
Biochemical and Physiological Effects
4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide has been found to have various biochemical and physiological effects, including increased locomotor activity, hyperthermia, and stereotypy. These effects are thought to be mediated by the increased dopamine signaling in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity as a dopamine transporter blocker. It also has a long half-life, making it suitable for studying the long-term effects of dopamine signaling. However, 4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide has some limitations, including its potential for abuse and dependence, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide, including its potential therapeutic applications in neurological disorders, such as Parkinson's disease and addiction. Additionally, further studies are needed to understand the long-term effects of 4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide on the central nervous system and its potential for abuse and dependence. Finally, the development of more selective dopamine transporter blockers may lead to the discovery of new treatments for various neurological disorders.
Métodos De Síntesis
4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide can be synthesized using various methods, including the reductive amination of 3-methylbenzaldehyde with 1-benzylpiperazine, followed by N-propargylation and subsequent reduction with sodium borohydride. Another method involves the reaction of 3-methylbenzaldehyde with 1-benzylpiperazine, followed by N-alkylation with propargyl bromide and subsequent reduction with sodium borohydride. These methods produce 4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide in high yields and purity.
Aplicaciones Científicas De Investigación
4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine transporter blocker, leading to increased dopamine levels in the brain. This property makes 4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide a potential tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and addiction.
Propiedades
IUPAC Name |
4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-3-7-16-15(19)18-10-8-17(9-11-18)14-6-4-5-13(2)12-14/h3-6,12H,1,7-11H2,2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUCTJBHRPQJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-[2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461325.png)


![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)
![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)






![4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide](/img/structure/B7461403.png)
![N-cyclopropyl-2-[[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]acetamide](/img/structure/B7461408.png)